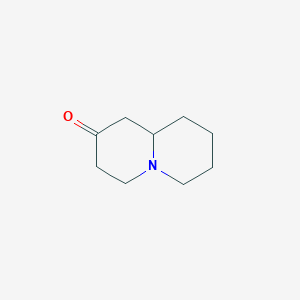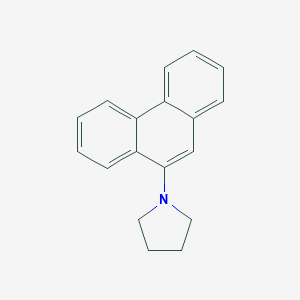
Pyrrolidine, 1-(9-phenanthrenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(9-phenanthrenyl)- is a chemical compound used in scientific research for its unique properties. It is a cyclic organic compound that has a phenanthrene group attached to a pyrrolidine ring. This compound has gained attention due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(9-phenanthrenyl)- is not fully understood. However, it is believed to interact with specific receptors in the brain, leading to the modulation of various signaling pathways. It has been shown to bind to the dopamine D2 receptor, leading to the inhibition of dopamine release. This, in turn, leads to a decrease in the activity of the mesolimbic dopamine pathway, which is involved in reward and pleasure.
Effets Biochimiques Et Physiologiques
Pyrrolidine, 1-(9-phenanthrenyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, Pyrrolidine, 1-(9-phenanthrenyl)- has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Pyrrolidine, 1-(9-phenanthrenyl)- is its unique structure, which makes it a useful building block for the synthesis of novel compounds with potential applications in various fields. Furthermore, it has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of Pyrrolidine, 1-(9-phenanthrenyl)- is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the research on Pyrrolidine, 1-(9-phenanthrenyl)-. One direction is the development of new drugs based on its unique structure and biological activities. Another direction is the synthesis of novel materials for use in electronic devices. Furthermore, the mechanism of action of Pyrrolidine, 1-(9-phenanthrenyl)- needs to be further elucidated to better understand its potential applications in various fields.
In conclusion, Pyrrolidine, 1-(9-phenanthrenyl)- is a unique compound with potential applications in various fields such as medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Pyrrolidine, 1-(9-phenanthrenyl)- involves the reaction of 9-bromophenanthrene with pyrrolidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography, yielding a white crystalline solid.
Applications De Recherche Scientifique
Pyrrolidine, 1-(9-phenanthrenyl)- has been extensively used in scientific research due to its unique properties. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, Pyrrolidine, 1-(9-phenanthrenyl)- has been used in organic electronics as a building block for the synthesis of novel materials with potential applications in electronic devices.
Propriétés
Numéro CAS |
53756-71-1 |
|---|---|
Nom du produit |
Pyrrolidine, 1-(9-phenanthrenyl)- |
Formule moléculaire |
C18H17N |
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
1-phenanthren-9-ylpyrrolidine |
InChI |
InChI=1S/C18H17N/c1-2-8-15-14(7-1)13-18(19-11-5-6-12-19)17-10-4-3-9-16(15)17/h1-4,7-10,13H,5-6,11-12H2 |
Clé InChI |
BJKJQECURDMJAG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
SMILES canonique |
C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




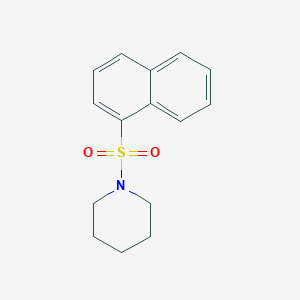
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
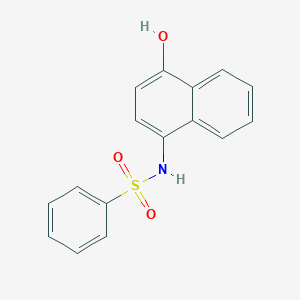
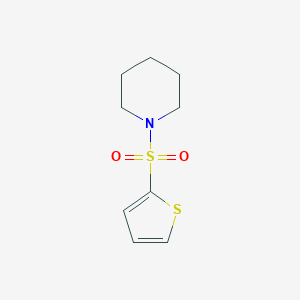
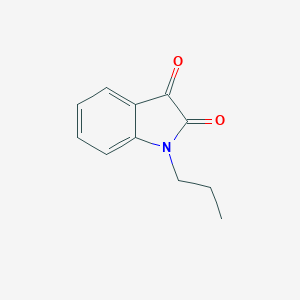
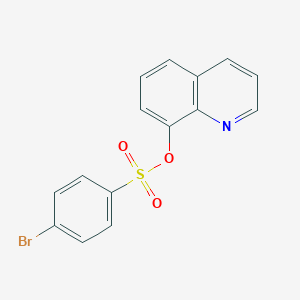
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
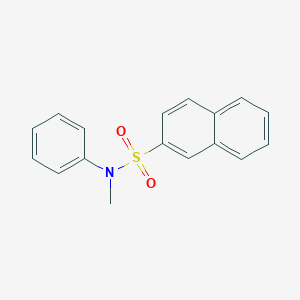
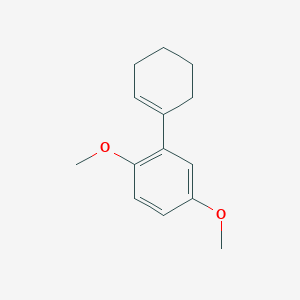
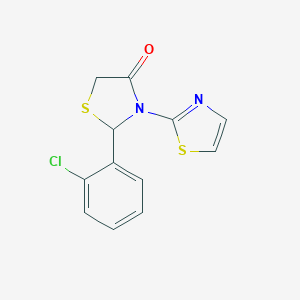
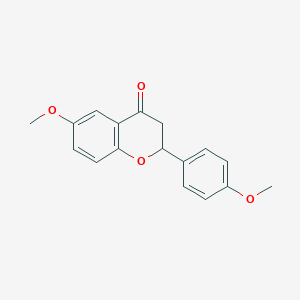
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
